Fenilacetilos de indol

Phenylacetylindoles are a class of heterocyclic organic compounds that exhibit unique structural features derived from the combination of phenyl, acetyl, and indole functional groups. These molecules are characterized by their aromatic rings and possess a wide range of potential applications in medicinal chemistry and natural product research due to their structural diversity and biological activity. In pharmaceuticals, phenylacetylindoles have shown promise as lead compounds for developing treatments against various diseases, including cancers, neurodegenerative disorders, and inflammatory conditions. Their ability to interact with multiple protein targets makes them versatile candidates for drug discovery. Additionally, these compounds are also of interest in synthetic chemistry due to their complex structure and the challenges they present in terms of synthesis and purification techniques.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

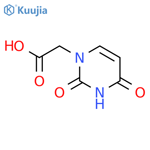

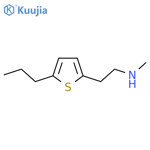

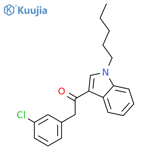

|

Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)- | 94331-81-4 | C18H15BrN2O5 |

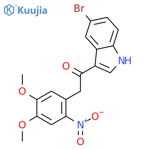

|

1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone | 43128-97-8 | C17H15NO2 |

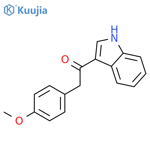

|

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone | 1097087-10-9 | C17H15NO2 |

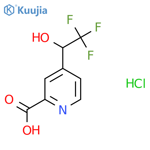

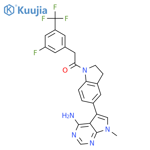

|

GSK PERK Inhibitor | 1337531-89-1 | C24H19F4N5O |

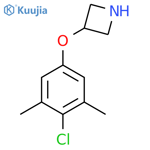

|

JWH 237 | 864445-56-7 | C21H22ClNO |

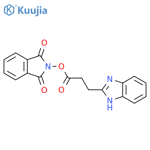

|

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydro-1H-indole-2-carboxamide | 1100790-85-9 | C21H24N2O4 |

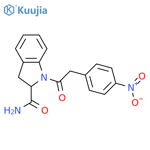

|

1-[2-(4-nitrophenyl)acetyl]-2,3-dihydro-1H-indole-2-carboxamide | 1104225-67-3 | C17H15N3O4 |

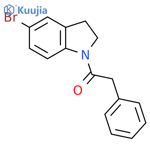

|

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole | 928321-92-0 | C16H14BrNO |

|

2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone | 854031-99-5 | C20H22N2O |

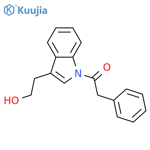

|

1H-Indole-3-ethanol; O-Phenylacetyl | 372109-13-2 | C18H17NO2 |

Literatura relevante

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

Proveedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados